(R)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride
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Overview
Description
®-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of a benzyl group, a methyl group, and a carboxylate group attached to the piperazine ring, along with a hydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt. The protected diamines are often obtained from amino acids .
Industrial Production Methods
Industrial production methods for piperazine derivatives, including ®-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride, often involve large-scale reactions using similar synthetic routes. The use of parallel solid-phase synthesis and photocatalytic synthesis has been reported for the efficient production of piperazine derivatives .
Chemical Reactions Analysis
Types of Reactions
®-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted piperazine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Piperazine derivatives are often explored for their potential therapeutic effects, including use as antipsychotic and antidepressant agents.
Mechanism of Action
The mechanism of action of ®-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine (BZP): A central nervous system stimulant with similar structural features.
1-(3-Chlorophenyl)piperazine (mCPP): A phenylpiperazine derivative with psychoactive properties.
1-(3-Trifluoromethyl-phenyl)piperazine (TFMPP): Another phenylpiperazine derivative often used in combination with BZP
Uniqueness
®-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzyl group, a methyl group, and a carboxylate group on the piperazine ring differentiates it from other piperazine derivatives and contributes to its specific applications and effects.
Properties
IUPAC Name |
benzyl (3R)-3-methylpiperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-11-9-15(8-7-14-11)13(16)17-10-12-5-3-2-4-6-12;/h2-6,11,14H,7-10H2,1H3;1H/t11-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHODTYPYWKFPS-RFVHGSKJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662612 |
Source
|
Record name | Benzyl (3R)-3-methylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217831-52-1 |
Source
|
Record name | Benzyl (3R)-3-methylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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